Elucidation of the Chemical Structure of (5-(4-Chlorophenyl)isoxazol-3-yl)methanol: A Technical Guide
Elucidation of the Chemical Structure of (5-(4-Chlorophenyl)isoxazol-3-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of (5-(4-Chlorophenyl)isoxazol-3-yl)methanol. The document details the key identifiers of the compound, a probable synthetic pathway, and an in-depth analysis of expected spectroscopic data based on analogous compounds. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, agrochemical development, and material science.
Compound Identification
(5-(4-Chlorophenyl)isoxazol-3-yl)methanol is a heterocyclic compound featuring an isoxazole ring substituted with a 4-chlorophenyl group at the 5-position and a hydroxymethyl group at the 3-position.[1] It is a white crystalline solid with a melting point range of 95-102 °C.[1]
| Property | Value | Reference |
| IUPAC Name | (5-(4-Chlorophenyl)isoxazol-3-yl)methanol | |
| CAS Number | 81282-13-5 | [1] |
| Molecular Formula | C₁₀H₈ClNO₂ | [1] |
| Molecular Weight | 209.63 g/mol | [1] |
| Appearance | White crystals | [1] |
| Melting Point | 95-102 °C | [1] |
Synthetic Pathway and Experimental Protocols
The synthesis of (5-(4-Chlorophenyl)isoxazol-3-yl)methanol can be logically achieved through a two-step process involving the formation of an isoxazole precursor followed by the reduction of a formyl group.
Synthesis of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde (Precursor)
The formation of the isoxazole ring is a common reaction in heterocyclic chemistry. One established method involves the reaction of a β-dicarbonyl compound with hydroxylamine. For the synthesis of the aldehyde precursor, a multi-component reaction can be employed.
Experimental Protocol (Generalized):
A mixture of an appropriate β-ketoester, hydroxylamine hydrochloride, and 4-chlorobenzaldehyde is refluxed in ethanol with a catalytic amount of a suitable catalyst, such as L-valine.[2] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and washed with cold ethanol.
| Precursor | 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde |
| CAS Number | 763109-09-7 |
| Molecular Formula | C₁₀H₆ClNO₂ |
| Molecular Weight | 207.61 g/mol |
| Melting Point | 136-140 °C |
| Appearance | Solid |
Reduction of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde
The final step is the reduction of the aldehyde to the primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.
Experimental Protocol (Generalized):
To a solution of 5-(4-chlorophenyl)isoxazole-3-carboxaldehyde in methanol at 0 °C, sodium borohydride is added portion-wise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched by the addition of water. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (5-(4-Chlorophenyl)isoxazol-3-yl)methanol.
Spectroscopic Data and Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isoxazole ring proton, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals will correspond to the carbons of the 4-chlorophenyl ring, the isoxazole ring, and the methylene carbon of the hydroxymethyl group.
Comparative NMR Data for a Related Compound: 5-(4-Chlorophenyl)-3-phenylisoxazole [1]
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |
| 7.87–7.83 | m | 2H | Ar-H | |
| 7.79–7.75 | m | 2H | Ar-H | |
| 7.50–7.44 | m | 5H | Ar-H | |
| 6.81 | s | 1H | Isoxazole-H |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) |
| 169.2, 163.0, 136.3, 130.1, 129.3, 128.9, 128.9, 127.1, 126.8, 125.9, 97.8 |
Based on this data, for (5-(4-Chlorophenyl)isoxazol-3-yl)methanol, one would expect to see a singlet for the isoxazole proton around 6.5-7.0 ppm, doublets for the 4-chlorophenyl protons around 7.4-7.8 ppm, a singlet for the methylene protons (CH₂OH) around 4.5-5.0 ppm, and a broad singlet for the hydroxyl proton.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.
Expected Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3500-3200 | O-H stretch (alcohol, broad) |
| 3100-3000 | C-H stretch (aromatic) |
| ~2900 | C-H stretch (aliphatic) |
| 1610-1580 | C=C stretch (aromatic) |
| 1500-1400 | C=N stretch (isoxazole) |
| 1100-1000 | C-O stretch (alcohol) |
| ~830 | C-Cl stretch |
For comparison, the IR spectrum of a similar compound, (3-para-tolyl-isoxazol-5-yl)methanol, shows a broadened absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration.[3]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₀H₈ClNO₂. The fragmentation pattern can also provide structural information.
Expected Mass Spectrometry Data:
| Technique | Expected m/z |
| HRMS (ESI) | [M+H]⁺ ≈ 210.0316 |
Potential Applications
(5-(4-Chlorophenyl)isoxazol-3-yl)methanol and its derivatives are of interest in several fields:
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Pharmaceutical Development: Isoxazole-containing compounds are known to exhibit a wide range of biological activities. This compound could serve as a key intermediate in the synthesis of novel therapeutic agents, potentially with anti-inflammatory or analgesic properties.[1]
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Agrochemical Chemistry: It may be utilized in the formulation of new agrochemicals for crop protection.[1]
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Material Science: The compound could be explored for its potential in creating advanced materials with specific chemical and physical properties.
Conclusion
The structural elucidation of (5-(4-Chlorophenyl)isoxazol-3-yl)methanol is achievable through a combination of a plausible synthetic route and comprehensive spectroscopic analysis. While direct experimental data for this specific molecule is not extensively published, analysis of closely related compounds provides a strong foundation for predicting its chemical behavior and spectral characteristics. This technical guide serves as a foundational document for researchers working with this and similar isoxazole derivatives, providing the necessary information for its synthesis, characterization, and potential applications.
